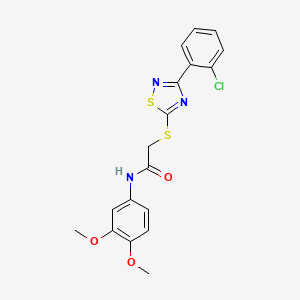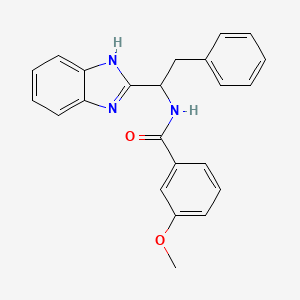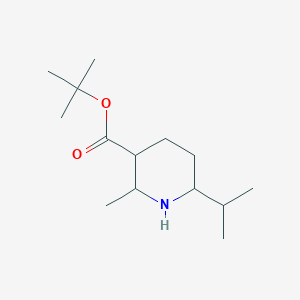
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate, also known as TMC-18, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. TMC-18 belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities, making it a potential candidate for further research.
Mechanism Of Action
The mechanism of action of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate is not fully understood, but it has been suggested that the compound may act by inhibiting specific enzymes or receptors in the body. For example, Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting that the anti-inflammatory effects of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate may be due to its ability to inhibit COX-2.
Biochemical and Physiological Effects:
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting that it may be useful in the treatment of inflammatory conditions such as arthritis. Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has also been found to have analgesic effects, reducing pain in animal models of pain. In addition, Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be useful in the development of anticancer drugs.
Advantages And Limitations For Lab Experiments
One advantage of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate is that it has been found to exhibit a range of biological activities, making it a potential candidate for drug development. In addition, the synthesis of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been reported in several research articles, making it readily available for further research. However, one limitation of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
There are several potential future directions for research on Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in drug development. Another direction is to investigate the potential of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate as a lead compound for the development of drugs for specific conditions such as cancer or inflammation. Finally, further studies are needed to determine the safety and efficacy of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate in humans.
Synthesis Methods
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate can be synthesized using a multistep process involving the reaction of 2-methyl-6-propan-2-ylpiperidin-3-one with tert-butyl chloroformate and subsequent hydrolysis. The synthesis of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been reported in several research articles, and different modifications to the synthetic route have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. Several studies have investigated the potential of Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate as a lead compound for drug development. For example, Tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
properties
IUPAC Name |
tert-butyl 2-methyl-6-propan-2-ylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-9(2)12-8-7-11(10(3)15-12)13(16)17-14(4,5)6/h9-12,15H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECATQGVQMWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(N1)C(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-6-(propan-2-yl)piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)
![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
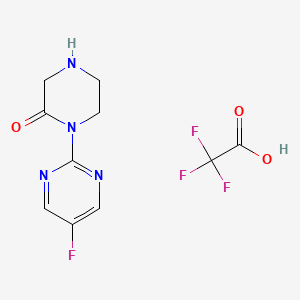
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)
![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)
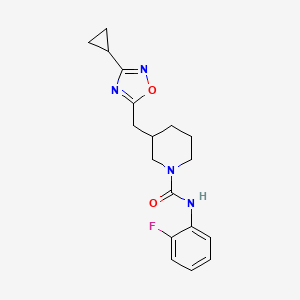
![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)
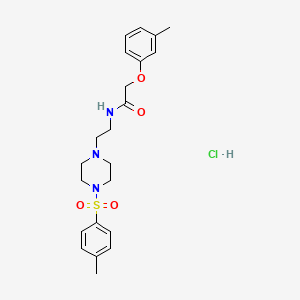
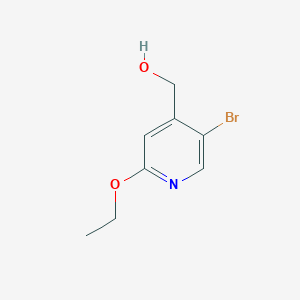
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2936244.png)
